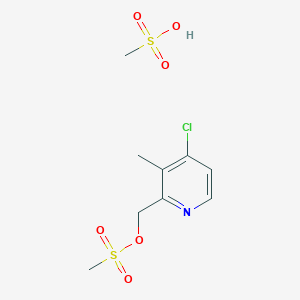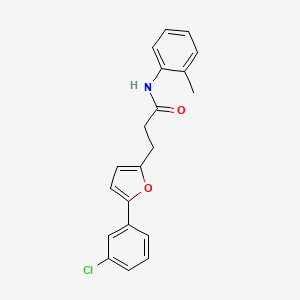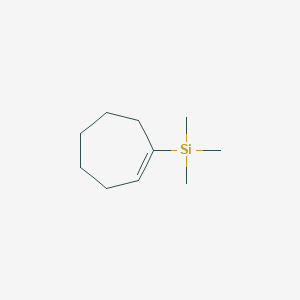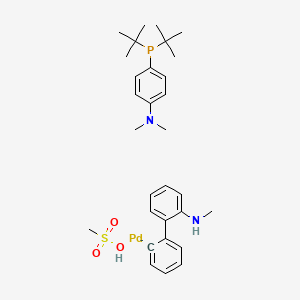
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is a chemical compound with the molecular formula C9H14ClNO6S2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, and a methanesulfonate ester group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate typically involves the reaction of 4-chloro-3-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyridines with various functional groups.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 3-methyl-2-pyridinemethanol.
Scientific Research Applications
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate: Similar structure but lacks the additional methanesulfonate group.
2-Chloro-3-methylpyridine: Lacks the methanesulfonate ester group.
4-Chloro-3-methyl-2-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both a chlorine atom and a methanesulfonate ester group allows for a wide range of chemical modifications and interactions with biological targets .
Properties
CAS No. |
882864-48-4 |
|---|---|
Molecular Formula |
C9H14ClNO6S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
GNYRSRSZXBLRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)




![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)


